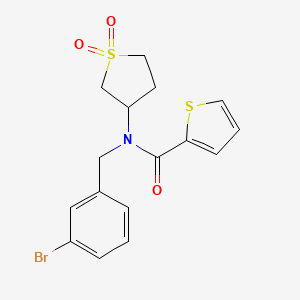
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophène-2-carboxamide est un composé organique synthétique qui appartient à la classe des dérivés du thiophène. Les dérivés du thiophène sont connus pour leurs diverses applications en chimie médicinale, en science des matériaux et en synthèse organique. Ce composé est caractérisé par la présence d’un groupe bromobenzyl, d’un groupe dioxidotetrahydrothiophényle et d’un groupe thiophène-2-carboxamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophène-2-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse possible pourrait comprendre les étapes suivantes :
Formation du dioxidotetrahydrothiophène : Cette étape implique l’oxydation du tétrahydrothiophène pour former le groupe dioxidotetrahydrothiophène.
Amidation : L’étape finale implique le couplage du groupe bromobenzyl et du dioxidotetrahydrothiophène avec l’acide thiophène-2-carboxylique pour former le carboxamide souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse ci-dessus afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé dans des conditions spécifiques.
Réduction : L’atome de brome peut être réduit pour former un atome d’hydrogène.
Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur au palladium.
Substitution : Des réactifs tels que l’hydroxyde de sodium ou d’autres nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait conduire à la formation de sulfoxydes ou de sulfones, tandis que la substitution pourrait introduire divers groupes fonctionnels à la place de l’atome de brome.
Applications de la recherche scientifique
Chimie
En chimie, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophène-2-carboxamide peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un composé précieux en synthèse organique.
Biologie
En biologie, ce composé pourrait être étudié pour ses activités biologiques potentielles. Les dérivés du thiophène sont connus pour présenter des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses, faisant de ce composé un candidat potentiel pour la recherche en découverte de médicaments.
Médecine
En médecine, le composé pourrait être exploré pour son potentiel thérapeutique. Sa structure suggère qu’il pourrait interagir avec des cibles biologiques, ce qui pourrait mener au développement de nouveaux produits pharmaceutiques.
Industrie
Dans l’industrie, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophène-2-carboxamide pourrait être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des dispositifs électroniques, en raison des propriétés électroniques du cycle thiophène.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activities. Thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery research.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it could interact with biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or electronic devices, due to the electronic properties of the thiophene ring.
Mécanisme D'action
Le mécanisme d’action de N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophène-2-carboxamide dépendrait de ses interactions spécifiques avec les cibles moléculaires. Des mécanismes potentiels pourraient inclure :
Liaison aux enzymes : Inhibition ou activation de l’activité enzymatique.
Interaction avec les récepteurs : Modulation de l’activité des récepteurs pour produire une réponse biologique.
Modulation des voies : Influence des voies de signalisation impliquées dans divers processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Thiophène-2-carboxamide : Un analogue plus simple sans les groupes bromobenzyl et dioxidotetrahydrothiophène.
Dérivés du thiophène bromobenzyl : Des composés ayant des structures bromobenzyl et thiophène similaires, mais des substituants différents.
Dérivés du dioxidotetrahydrothiophène : Des composés ayant le groupe dioxidotetrahydrothiophène, mais des groupes fonctionnels différents.
Unicité
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophène-2-carboxamide est unique en raison de la combinaison de ses groupes bromobenzyl, dioxidotetrahydrothiophène et thiophène-2-carboxamide. Cette structure unique pourrait entraîner des propriétés chimiques et biologiques distinctes par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C16H16BrNO3S2 |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16BrNO3S2/c17-13-4-1-3-12(9-13)10-18(14-6-8-23(20,21)11-14)16(19)15-5-2-7-22-15/h1-5,7,9,14H,6,8,10-11H2 |
Clé InChI |
CQBOPLZFIGBUPB-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
![3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130016.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate](/img/structure/B12130021.png)
![N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12130033.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12130037.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12130040.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)

![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)
![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)
amine](/img/structure/B12130093.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12130097.png)
